Methyl 2-(4-amino-4-methylcyclohexyl)acetate
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Overview
Description
Methyl 2-(4-amino-4-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl group on the cyclohexyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-4-methylcyclohexyl)acetate typically involves the esterification of 4-amino-4-methylcyclohexylacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-amino-4-methylcyclohexylacetic acid+methanolacid catalystMethyl 2-(4-amino-4-methylcyclohexyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-4-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(4-amino-4-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-4-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylcyclohexyl)acetate: Lacks the amino group, resulting in different reactivity and applications.
Methyl 2-(4-aminocyclohexyl)acetate: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 2-(4-amino-4-methylcyclohexyl)acetate is unique due to the presence of both an amino group and a methyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(4-amino-4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(11)5-3-8(4-6-10)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChI Key |
DVGHCCYQKYEUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)OC)N |
Origin of Product |
United States |
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